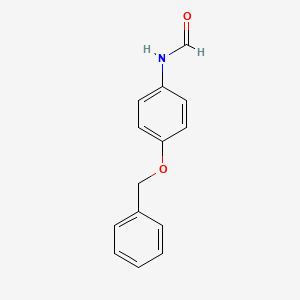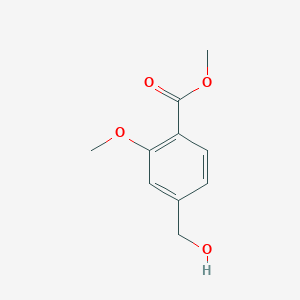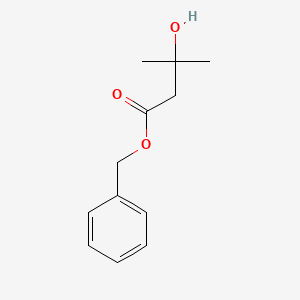
3-Hydroxy-3-methyl-butyric acid benzyl ester
Übersicht
Beschreibung
3-Hydroxy-3-methylbutyric acid is a useful biochemical for synthesis and proteomics research . It is used as an indicator of biotin deficiency. Further, it is used to increase muscle mass and decrease muscle breakdown. In addition to this, it is involved in the protein synthesis .
Synthesis Analysis
The synthesis of 3-Hydroxy-3-methylbutyric acid can be achieved through the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to the final product .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-3-methylbutyric acid is C5H10O3 . The IUPAC Standard InChI is InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3, (H,6,7) .Chemical Reactions Analysis
3-Hydroxy-3-methylbutyric acid reacts as a typical carboxylic acid: it can form amide, ester, anhydride, and chloride derivatives . The acid has been used to synthesize β-hydroxyisovaleric acid – otherwise known as β-hydroxy β-methylbutyric acid – via microbial oxidation by the fungus Galactomyces reessii .Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-3-methylbutyric acid is 118.1311 . Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Wissenschaftliche Forschungsanwendungen
Chiral Building Blocks and Synthons
3-Hydroxy-3-methyl-butyric acid benzyl ester serves as a precursor for chiral building blocks. The reduction of related esters by fungal strains produces high optical purity hydroxyesters, which are crucial in synthesizing chiral 2-methyl-3-hydroxy-butyrolactone synthons (Buisson et al., 1987).
Synthesis of Cyclic Analogues of Mevalonic Acid
This compound has been used in the synthesis of derivatives like (Z)-3-hydroxy-3-(2-hydroxycyclohexyl)butyric acid, which are analogues of mevalonic acid. These derivatives inhibit acetate incorporation in cholesterol and fatty acids in rat liver slices, although they don't specifically inhibit HMG-CoA reductase (Carganico et al., 1983).
Homogeneous Catalytic Hydrogenation
It's also involved in the homogeneous catalytic hydrogenation of dicarboxylic acid esters. In this process, esters like this compound are hydrogenated to produce hydroxy esters and related compounds (Matteoli et al., 1984).
Synthesis of β-Carbolines as Benzodiazepine Receptor Ligands
In medicinal chemistry, derivatives of this compound have been used to synthesize β-carboline-3-carboxylic acid esters, which exhibit affinity for benzodiazepine receptors. The structure of these compounds affects their affinity and potential pharmaceutical applications (Lippke et al., 1983).
Supramolecular Dendrimers
This compound also finds application in the synthesis of supramolecular dendrimers. Methyl esters of derivatives have been used to prepare generations of dendrimers, which demonstrate the concept of self-assembly based on amphiphilic dendrons (Percec et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar compound, 3-hydroxy-3-methylbutyric acid, is known to be involved in protein synthesis .
Mode of Action
Esters, in general, are known to undergo hydrolysis in the presence of a base or an acid . This reaction could potentially lead to the release of 3-Hydroxy-3-methylbutyric acid and benzyl alcohol, which may interact with their respective targets.
Biochemical Pathways
Its structurally similar compound, 3-hydroxy-3-methylbutyric acid, is known to be involved in protein synthesis .
Result of Action
Its structurally similar compound, 3-hydroxy-3-methylbutyric acid, is known to increase muscle mass and decrease muscle breakdown .
Biochemische Analyse
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
benzyl 3-hydroxy-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,14)8-11(13)15-9-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKCCDPEUUKTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







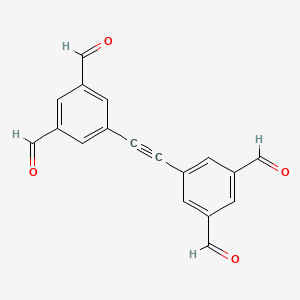
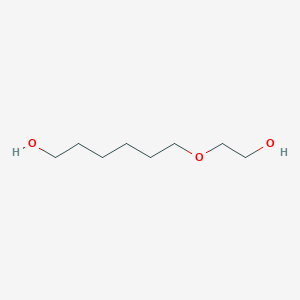
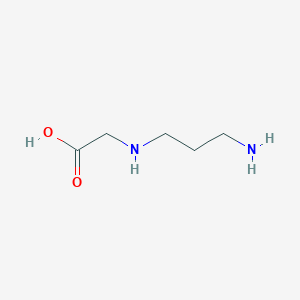
![(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol](/img/structure/B3179753.png)
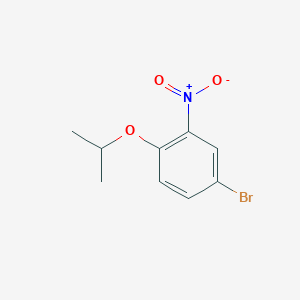

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)
